molecular formula C11H10BrNO2 B6206864 methyl 6-bromo-2-methyl-1H-indole-3-carboxylate CAS No. 1313753-18-2

methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Cat. No.: B6206864
CAS No.: 1313753-18-2
M. Wt: 268.1
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate typically involves the bromination of 2-methyl-1H-indole-3-carboxylate. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring system is known to bind with high affinity to multiple receptors, which can lead to various biological activities . The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to biological targets and its overall pharmacokinetic properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-bromo-2-methyl-1H-indole-3-carboxylate involves the bromination of 2-methyl-1H-indole-3-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "2-methyl-1H-indole-3-carboxylic acid", "Bromine", "Methyl alcohol", "Sodium hydroxide", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-indole-3-carboxylic acid in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add water to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 6-bromo-2-methyl-1H-indole-3-carboxylic acid.", "Step 4: Dissolve 6-bromo-2-methyl-1H-indole-3-carboxylic acid in methyl alcohol and add sodium hydroxide. Heat the reaction mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether and wash the organic layer with water. Dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain methyl 6-bromo-2-methyl-1H-indole-3-carboxylate." ] }

CAS No.

1313753-18-2

Molecular Formula

C11H10BrNO2

Molecular Weight

268.1

Purity

0

Origin of Product

United States

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